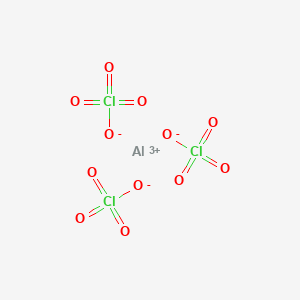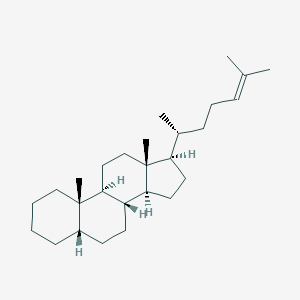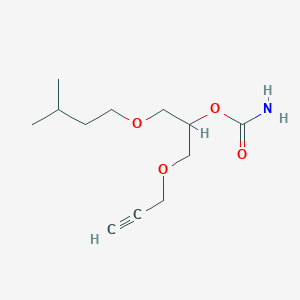
1-Isopentoxy-3-(2-propynyloxy)-2-propanol carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopentoxy-3-(2-propynyloxy)-2-propanol carbamate is a chemical compound that has gained much attention in scientific research due to its potential applications in various fields. Also known as IPC, this carbamate is a complex molecule that has a unique structure and properties that make it a valuable tool for researchers. In
作用機序
The mechanism of action of IPC is not fully understood. However, it has been proposed that IPC exerts its anticancer activity through the induction of apoptosis, which is a programmed cell death process. IPC has also been found to inhibit the activity of various enzymes involved in the proliferation and survival of cancer cells, such as matrix metalloproteinases and cyclooxygenase-2.
Biochemical and Physiological Effects:
IPC has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to their death. IPC has also been found to modulate the expression of various genes involved in cell proliferation, survival, and apoptosis. In addition, IPC has been found to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its anti-oxidant properties.
実験室実験の利点と制限
IPC has several advantages as a tool for scientific research. It is a relatively simple molecule to synthesize, making it easily accessible for researchers. It has also been found to exhibit potent biological activity at low concentrations, making it a cost-effective tool for experiments. However, IPC also has some limitations. It is a highly reactive molecule that requires careful handling to avoid decomposition or unwanted reactions. It is also relatively unstable in solution, requiring storage at low temperatures and protection from light.
将来の方向性
There are several future directions for the research on IPC. One potential direction is the development of IPC-based drugs for the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of IPC and its potential targets in cancer cells. In addition, the development of more stable and bioavailable IPC analogs may improve its efficacy as a therapeutic agent. Finally, the potential applications of IPC in other fields, such as materials science and catalysis, should also be explored.
Conclusion:
In conclusion, 1-Isopentoxy-3-(2-propynyloxy)-2-propanol carbamate is a complex molecule that has gained much attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on IPC may lead to the development of new drugs and materials with valuable properties.
合成法
IPC is synthesized through a series of chemical reactions starting from isopentyl alcohol. The first step involves the conversion of isopentyl alcohol to isopentyl chloride through the reaction with thionyl chloride. The resulting isopentyl chloride is then reacted with propargyl alcohol in the presence of a base such as potassium carbonate to form 1-isopentoxy-3-propynyl-2-propanol. Finally, the carbamate group is introduced through the reaction of 1-isopentoxy-3-propynyl-2-propanol with phosgene and a suitable amine such as methylamine.
科学的研究の応用
IPC has been extensively used in scientific research due to its potential applications in various fields. One of the most important applications of IPC is in the field of medicinal chemistry. IPC has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
特性
CAS番号 |
14669-16-0 |
|---|---|
分子式 |
C12H21NO4 |
分子量 |
243.3 g/mol |
IUPAC名 |
[1-(3-methylbutoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C12H21NO4/c1-4-6-15-8-11(17-12(13)14)9-16-7-5-10(2)3/h1,10-11H,5-9H2,2-3H3,(H2,13,14) |
InChIキー |
ITQPPKKJHAQGGX-UHFFFAOYSA-N |
SMILES |
CC(C)CCOCC(COCC#C)OC(=O)N |
正規SMILES |
CC(C)CCOCC(COCC#C)OC(=O)N |
同義語 |
1-(Isopentyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





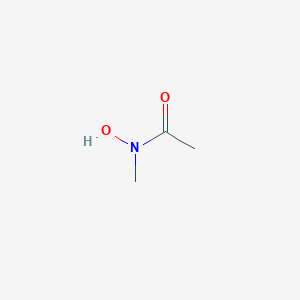
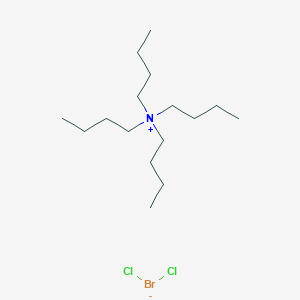




![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)
